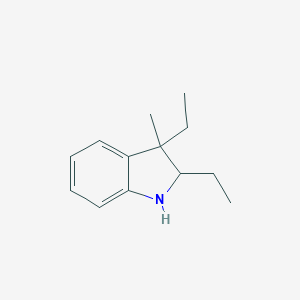
2,3-Diethyl-3-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that belongs to the indoline family. It is a yellowish powder that has a strong odor and is soluble in organic solvents. 2,3-Diethyl-3-methylindoline exhibits interesting biological and chemical properties that make it useful in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-3-methylindoline is not fully understood. However, it is believed to interact with specific proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,3-Diethyl-3-methylindoline has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2,3-Diethyl-3-methylindoline has been shown to have antitumor properties, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Diethyl-3-methylindoline in lab experiments is its ability to selectively bind to specific proteins. This property makes it useful in the development of new drugs that target specific proteins. However, one limitation of using 2,3-Diethyl-3-methylindoline in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2,3-Diethyl-3-methylindoline to avoid any potential health hazards.
Direcciones Futuras
There are several future directions for the use of 2,3-Diethyl-3-methylindoline in scientific research. One direction is the development of new drugs that target specific proteins in the body. Another direction is the use of 2,3-Diethyl-3-methylindoline as a fluorescent probe for the detection of other metal ions. Additionally, 2,3-Diethyl-3-methylindoline may be useful in the development of new materials for various applications, such as sensors and electronic devices.
In conclusion, 2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that has various scientific research applications. Its unique properties make it useful in the development of new drugs, materials, and other applications. Further research is needed to fully understand its mechanism of action and potential uses in various scientific fields.
Métodos De Síntesis
The synthesis of 2,3-Diethyl-3-methylindoline involves the reaction of 2,3-dimethylindole with ethyl bromide in the presence of sodium hydride. The reaction results in the formation of 2,3-Diethyl-3-methylindoline as a yellowish powder.
Aplicaciones Científicas De Investigación
2,3-Diethyl-3-methylindoline has been used in various scientific research applications. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, 2,3-Diethyl-3-methylindoline has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
18781-60-7 |
|---|---|
Nombre del producto |
2,3-Diethyl-3-methylindoline |
Fórmula molecular |
C13H19N |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
Clave InChI |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
SMILES canónico |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Sinónimos |
2,3-Diethyl-3-methylindoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



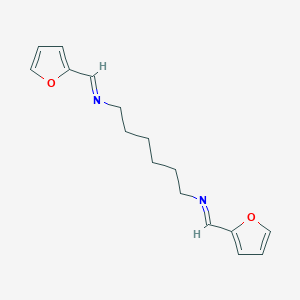
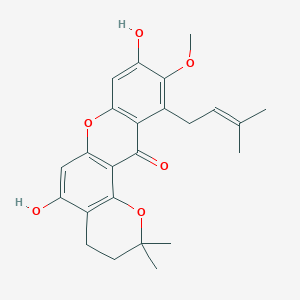
![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
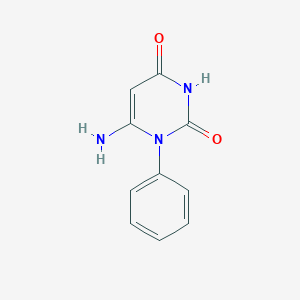
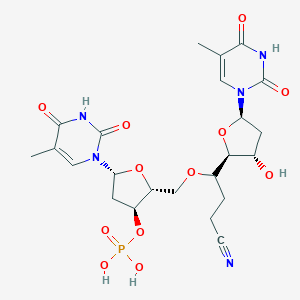
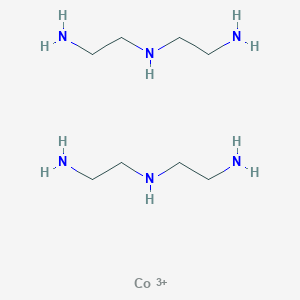
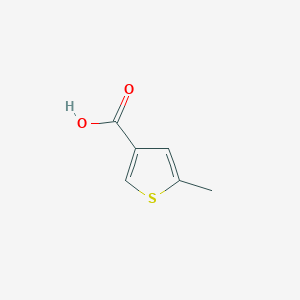

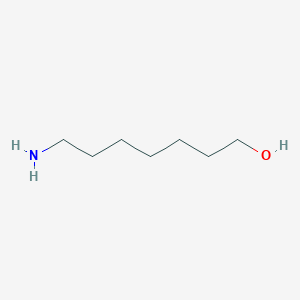
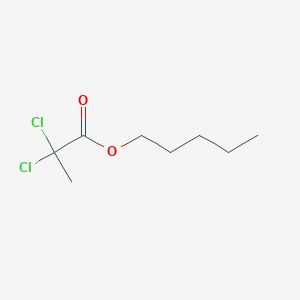

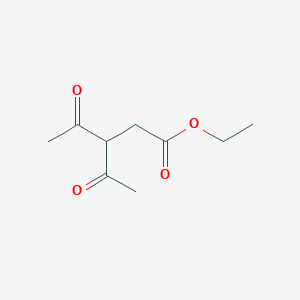
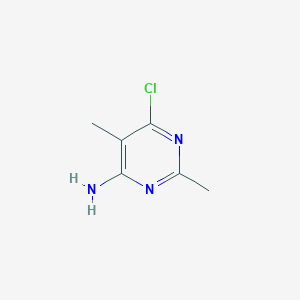
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)